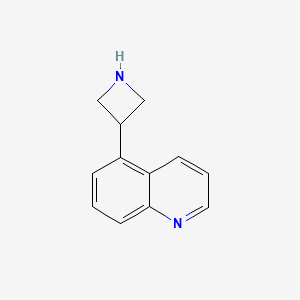
5-(3-Azetidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azetidinyl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with an azetidine ring at the 5-position. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . The incorporation of an azetidine ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol .
Industrial Production Methods: Industrial production of 5-(3-Azetidinyl)quinoline may involve large-scale batch or continuous flow processes. Catalysts and reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Azetidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines with functional groups like halogens, nitro, and sulfonyl groups.
Scientific Research Applications
5-(3-Azetidinyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Azetidinyl)quinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A parent compound with broad biological activities.
Quinolone: Known for its antibacterial properties.
Azetidine: A four-membered ring compound used in various synthetic applications.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug development and material science .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-3-10(9-7-13-8-9)11-4-2-6-14-12(11)5-1/h1-6,9,13H,7-8H2 |
InChI Key |
KKKFKFMXNWMDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


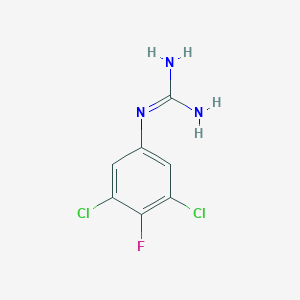
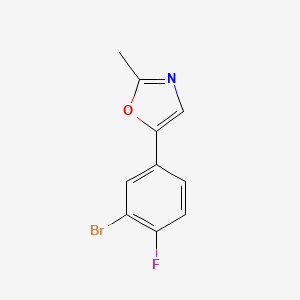

![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
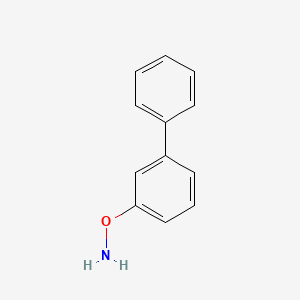
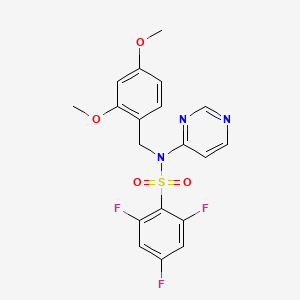
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
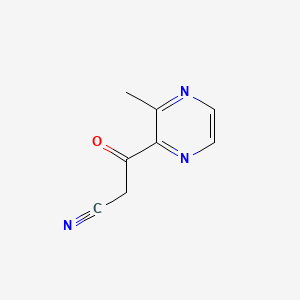
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
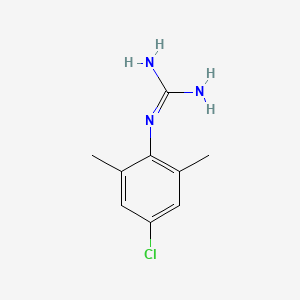
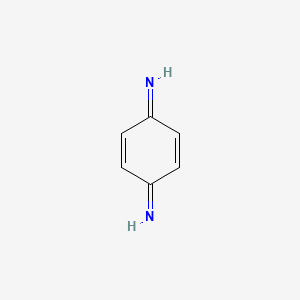
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
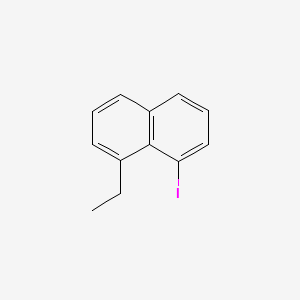
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
